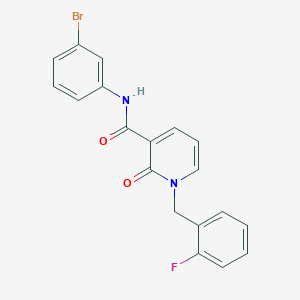

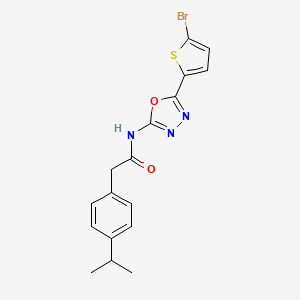

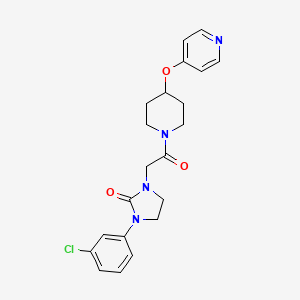

N-(4-sulfamoylbenzyl)-2-(2-(thiophen-2-yl)acetamido)oxazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-sulfamoylbenzyl)-2-(2-(thiophen-2-yl)acetamido)oxazole-4-carboxamide, also known as STO-609, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2004 by researchers at the University of Dundee, UK. Since then, it has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and cardiovascular disease.

Scientific Research Applications

Chemical Synthesis and Reactivity

N-Sulfonyl-1,2,3-triazoles, in the presence of a rhodium(II) catalyst, react with thioesters to produce β-sulfanyl enamides in a stereoselective manner. This reaction is significant for the generation of sulfur-containing lactams, which are crucial in various chemical synthesis processes (Miura, Fujimoto, Funakoshi, & Murakami, 2015).

Antimalarial Activity

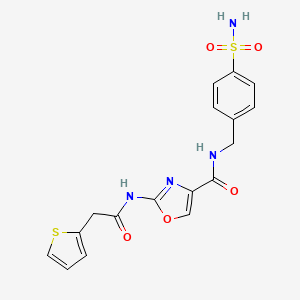

N-(phenylsulfonyl)acetamide derivatives, including compounds related to the query chemical, have been examined for their antimalarial activity. These compounds exhibit in vitro antimalarial activity and have been characterized for their ADMET properties. Their structure, particularly the presence of a quinoxaline moiety attached to the sulfonamide ring system, significantly contributes to their antimalarial effectiveness (Fahim & Ismael, 2021).

Antimicrobial Activity

Sulphonamide derivatives having a benzothiazole nucleus have shown significant antibacterial, antifungal, and antimycobacterial activity against various microbial strains. This includes derivatives like 4-acetamido-N-(1, 3-benzothiazol-2-yl) benzene sulphonamide, showcasing the antimicrobial potential of such compounds (Bhusari, Amnerkar, Khedekar, Kale, & Bhole, 2008).

properties

IUPAC Name |

N-[(4-sulfamoylphenyl)methyl]-2-[(2-thiophen-2-ylacetyl)amino]-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O5S2/c18-28(24,25)13-5-3-11(4-6-13)9-19-16(23)14-10-26-17(20-14)21-15(22)8-12-2-1-7-27-12/h1-7,10H,8-9H2,(H,19,23)(H2,18,24,25)(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYMPPAQUYTYJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NC2=NC(=CO2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxybenzamide](/img/structure/B2386094.png)

![N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-methoxybenzenecarboxamide](/img/structure/B2386104.png)

![3-[(Dimethylsulfamoylamino)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2386105.png)

![5-(2,3-Dimethoxyphenyl)-3-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1,2,4-oxadiazole](/img/structure/B2386106.png)

![5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2386107.png)